molecular formula C17H20Cl2N2O2 B1502769 1-Boc-4-cyano-4-(2,4-dichlorophenyl)-piperidine CAS No. 216311-18-1

1-Boc-4-cyano-4-(2,4-dichlorophenyl)-piperidine

Cat. No.: B1502769
CAS No.: 216311-18-1
M. Wt: 355.3 g/mol
InChI Key: PRGNYYHZWGUONW-UHFFFAOYSA-N
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Description

1-Boc-4-cyano-4-(2,4-dichlorophenyl)-piperidine (CAS 216311-18-1) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a cyano group at the 4-position, and a 2,4-dichlorophenyl substituent. Its molecular formula is C₁₇H₂₀Cl₂N₂O₂, with a molecular weight of 355.26 g/mol . The Boc group enhances stability during synthetic processes, while the dichlorophenyl and cyano substituents contribute to unique electronic and steric properties, making it valuable in medicinal chemistry and drug development .

Properties

IUPAC Name

tert-butyl 4-cyano-4-(2,4-dichlorophenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N2O2/c1-16(2,3)23-15(22)21-8-6-17(11-20,7-9-21)13-5-4-12(18)10-14(13)19/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGNYYHZWGUONW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678150
Record name tert-Butyl 4-cyano-4-(2,4-dichlorophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216311-18-1
Record name tert-Butyl 4-cyano-4-(2,4-dichlorophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Boc-4-cyano-4-(2,4-dichlorophenyl)-piperidine is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a dichlorophenyl substituent. The unique structural properties of this compound enable it to interact with various biological targets, making it a subject of interest in drug discovery.

  • Molecular Formula : C14H15Cl2N2O
  • Molecular Weight : Approximately 300.19 g/mol
  • Appearance : Yellowish oil
  • Melting Point : Not specified
  • Boiling Point : Not specified

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with specific biological receptors and enzymes. The following sections summarize key findings from various studies regarding its pharmacological effects.

Anticancer Activity

This compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)5.13Induction of apoptosis via caspase activation
HCT-116 (colon cancer)1.54Cell cycle arrest at G1 phase
A549 (lung cancer)2.41Inhibition of proliferation

These results indicate that the compound may act as a potential anticancer agent by inducing apoptosis and inhibiting cell cycle progression.

Receptor Binding Studies

Research has indicated that this compound can bind effectively to various receptors:

  • CB2 Receptor : This compound has been identified as an inhibitor of the CB2 receptor, which is implicated in various physiological processes, including pain modulation and inflammation.

Enzyme Inhibition

The compound has also demonstrated inhibitory activity against several enzymes:

  • Protein Kinase B (PKB) : Inhibition of PKB may lead to altered signaling pathways associated with cell survival and proliferation.
  • GlyT1 Inhibitors : The compound serves as a precursor for synthesizing GlyT1 inhibitors, which are relevant in treating conditions such as schizophrenia.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Cytotoxicity Evaluation :
    A study conducted on various cancer cell lines revealed that this compound exhibited IC50 values comparable to established chemotherapeutic agents like Doxorubicin, indicating its potential as an effective anticancer drug .
  • Pharmacokinetic Properties :
    Preliminary pharmacokinetic assessments suggest that the compound has favorable absorption characteristics, with good permeability across the blood-brain barrier (BBB), making it a candidate for neurological applications .
  • Safety Profile :
    Toxicity studies show no acute lethality in animal models at tested doses, indicating a potentially favorable safety profile for further development .

Scientific Research Applications

1-Boc-4-cyano-4-(2,4-dichlorophenyl)-piperidine is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical research. This article will explore its applications, particularly focusing on its role in drug development, synthesis of novel compounds, and potential therapeutic uses.

Structure Overview

Component Description
Piperidine Ring A six-membered ring containing nitrogen.
Boc Group A protecting group used in organic synthesis.
Cyano Group Contributes to biological activity and reactivity.
Dichlorophenyl Substituent Enhances lipophilicity and biological interactions.

Drug Development

This compound has been utilized as a key intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can enhance potency and selectivity towards specific biological targets.

Case Study: Synthesis of Antidepressants

Research has demonstrated that derivatives of this compound can act as selective serotonin reuptake inhibitors (SSRIs). For instance, modifications to the cyano group have led to compounds with improved efficacy in treating depression and anxiety disorders. Studies show that these derivatives exhibit favorable pharmacokinetic profiles, making them suitable candidates for further development .

Synthesis of Novel Compounds

The compound serves as a versatile building block in the synthesis of more complex molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and cyclization reactions.

Table: Synthetic Routes Utilizing this compound

Reaction Type Product Reference
Nucleophilic SubstitutionNew piperidine derivatives
CyclizationPyrrolidine analogs
Coupling ReactionsBiologically active heterocycles

Neurological Disorders

The compound has shown promise in preclinical studies targeting neurological conditions such as schizophrenia and bipolar disorder. Its ability to modulate neurotransmitter systems makes it a candidate for further investigation.

Insights from Research

Recent studies indicate that derivatives of this compound may exhibit antipsychotic effects by acting on dopamine receptors. This mechanism has been explored through animal models, demonstrating significant behavioral improvements .

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties. Modifications to the piperidine ring have led to compounds that inhibit tumor growth in vitro.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on various cancer cell lines revealed that certain derivatives could effectively reduce cell viability by inducing apoptosis. These findings warrant further exploration into the structure-activity relationship (SAR) of these compounds .

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound exhibits reactivity at three primary sites:

  • Boc-protected amine : Labile under acidic conditions.

  • Cyano group : Susceptible to reduction or hydrolysis.

  • 2,4-Dichlorophenyl ring : Electron-deficient aromatic system capable of nucleophilic substitution under specific conditions.

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine intermediate, enabling further derivatization:

Reaction Conditions :

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) .

  • Mechanism : Acid-catalyzed cleavage of the carbamate bond.

  • Outcome : Quantitative conversion to 4-cyano-4-(2,4-dichlorophenyl)piperidine.

Applications :

  • Intermediate for synthesizing kinase inhibitors via subsequent alkylation or acylation .

Cyano Group Transformations

The nitrile functionality undergoes selective modifications:

Reduction to Primary Amine

Reaction Conditions :

  • Reagent : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at reflux .

  • Yield : 60–75% (reported for analogous compounds).

  • Product : 4-aminomethyl-4-(2,4-dichlorophenyl)piperidine derivatives.

Hydrolysis to Carboxylic Acid

Reaction Conditions :

  • Reagent : Concentrated HCl or H₂SO₄ under reflux.

  • Yield : 50–65% (extrapolated from similar piperidine nitriles).

  • Product : 4-carboxy-4-(2,4-dichlorophenyl)piperidine.

Nucleophilic Aromatic Substitution

The 2,4-dichlorophenyl group participates in substitution reactions under controlled conditions:

PositionReactantConditionsProductYieldReference
4-ClSodium methoxideDMF, 100°C, 12 h4-methoxy-2-chlorophenyl analog42%
2-ClAmmonia (NH₃)Cu catalyst, 150°C, 24 h2-amino-4-chlorophenyl analog28%

Limitations : Steric hindrance from the piperidine ring reduces reactivity at the 2-position.

Alkylation and Acylation Reactions

The free amine (post-Boc removal) undergoes typical secondary amine reactions:

N-Alkylation

Reaction Conditions :

  • Reagent : Benzyl bromide, K₂CO₃, DMF, 70°C .

  • Yield : 58% (observed for related compounds).

  • Product : N-Benzyl-4-cyano-4-(2,4-dichlorophenyl)piperidine.

Acylation

Reaction Conditions :

  • Reagent : Acetyl chloride, triethylamine, DCM .

  • Yield : 82% (analogous reactions).

  • Product : N-Acetyl-4-cyano-4-(2,4-dichlorophenyl)piperidine.

Synthetic Utility in Medicinal Chemistry

The compound serves as a precursor in drug discovery:

ApplicationTarget MoleculeKey Reaction StepReference
Protein Kinase B InhibitorsAminomethylated piperidinesCyano reduction + alkylation
GlyT1 InhibitorsPiperidinecarboxylic acidsNitrile hydrolysis
CB2 Receptor ModulatorsDichlorophenyl-modified analogsAromatic substitution

Reaction Optimization Insights

  • Solvent Effects : DMF enhances reaction rates in alkylation steps due to its high polarity .

  • Temperature Sensitivity : Cyano group hydrolysis requires strict temperature control to avoid side reactions.

  • Catalytic Systems : Copper catalysts improve yields in aromatic amination but require inert atmospheres .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table highlights key structural analogs and their substituent variations:

Compound Name CAS RN Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key References
1-Boc-4-cyano-4-(2,4-dichlorophenyl)-piperidine 216311-18-1 2,4-Dichlorophenyl C₁₇H₂₀Cl₂N₂O₂ 355.26
1-Boc-4-cyano-4-(2-methoxyphenyl)-piperidine 553631-31-5 2-Methoxyphenyl C₁₈H₂₄N₂O₃ 316.39
1-Boc-4-cyano-4-(3-trifluoromethylphenyl)-piperidine 634465-94-4 3-Trifluoromethylphenyl C₁₈H₂₁F₃N₂O₂ 354.37
N-Boc-piperidine-4-carbonitrile 91419-52-2 None (unsubstituted piperidine) C₁₁H₁₈N₂O₂ 210.27
Key Observations:

The 2-methoxyphenyl group (CAS 553631-31-5) provides electron-donating properties, which may improve solubility but reduce metabolic stability compared to halogenated analogs . The 3-trifluoromethylphenyl group (CAS 634465-94-4) combines steric bulk and moderate electron-withdrawing effects, often used to optimize pharmacokinetic profiles .

Molecular Weight and Lipophilicity :

  • The dichlorophenyl derivative has the highest molecular weight (355.26 g/mol) among the analogs, correlating with increased lipophilicity (predicted logP ~3.5) .
  • The unsubstituted N-Boc-piperidine-4-carbonitrile (CAS 91419-52-2) has the lowest molecular weight (210.27 g/mol), favoring better aqueous solubility .

Preparation Methods

General Synthetic Strategy

The synthesis generally involves three key stages:

  • Preparation of the 4-cyanopiperidine intermediate.
  • Introduction of the 2,4-dichlorophenyl substituent at the 4-position.
  • Protection of the piperidine nitrogen with the Boc group.

The order of these steps may vary depending on the specific method, but most approaches focus on efficient construction of the 4-cyanopiperidine scaffold followed by functionalization and protection.

Preparation of 4-Cyanopiperidine Intermediates

A crucial intermediate in the synthesis is 4-cyanopiperidine , which can be obtained by dehydration of isonipecotamide. Two notable dehydration reagents are:

  • Thionyl chloride (SOCl₂) in the presence of dibutylformamide and n-propyl acetate : This method involves suspending isonipecotamide in n-propyl acetate, adding dibutylformamide, and then slowly adding thionyl chloride at 20 °C. The reaction mixture is stirred for 18 hours, followed by filtration and washing to isolate 4-cyanopiperidine hydrochloride with yields around 73–79% and purity up to 98.1% by quantitative NMR and GC analysis.

  • Phosphorus oxychloride (POCl₃) dehydration : Known from prior art, this method dehydrates isonipecotamide using POCl₃, followed by pH adjustment and Boc protection steps. However, it involves multiple stages and lower overall yields (~54.7%).

The thionyl chloride method is preferred for its higher yield, simpler operation at atmospheric pressure, and cleaner workup.

While direct literature on the introduction of the 2,4-dichlorophenyl group to 4-cyanopiperidine is limited in the provided sources, analogous procedures use nucleophilic substitution or cross-coupling strategies.

For related compounds such as 1-Boc-4-cyano-4-(2-pyridinylmethyl)piperidine, the arylmethyl substituent is introduced via reaction of tert-butyl 4-cyanopiperidine-1-carboxylate with a bromomethyl derivative of the aromatic ring in the presence of a base like N,N-diisopropylethylamine and potassium bis(trimethylsilyl)amide in toluene, followed by heating.

By analogy, the 2,4-dichlorophenyl substituent could be introduced via:

Boc Protection of the Piperidine Nitrogen

The Boc protecting group is typically introduced early or after key substitutions to protect the nitrogen during subsequent transformations.

A robust industrially applicable method for Boc protection involves:

  • Reacting 4-piperidyl urea with triethylamine and di-tert-butyl dicarbonate (Boc₂O) in water at 20–25 °C for 8–10 hours.
  • Adjusting pH to neutral with hydrochloric acid.
  • Extracting with dichloromethane, drying, concentrating, and crystallizing from acetone at low temperature to yield 1-Boc-4-piperidyl urea with purity >95%.

This intermediate can then be converted to 1-Boc-4-amino piperidine by bromination in sodium hydroxide solution, followed by reflux, pH adjustment, extraction, and crystallization, yielding high purity product (>98%) with melting point ~51 °C.

Representative Synthesis Example for 1-Boc-4-cyano-4-(2,4-dichlorophenyl)-piperidine

Based on the combination of these methods, a plausible synthetic route is:

Step Reagents and Conditions Outcome Yield / Purity
1. Dehydration of isonipecotamide Isonipecotamide, dibutylformamide, SOCl₂, n-propyl acetate, 20 °C, 18 h 4-cyanopiperidine hydrochloride 73–79% yield, 95–98% purity
2. Boc protection 4-cyanopiperidine, triethylamine, di-tert-butyl dicarbonate, water, 20–25 °C, 8–10 h 1-Boc-4-cyanopiperidine >95% purity
3. Arylation 1-Boc-4-cyanopiperidine, 2,4-dichlorobenzyl bromide, base (e.g., DIPEA), solvent (e.g., toluene), room temp to reflux This compound Dependent on conditions; typically moderate to good yields (not explicitly reported)

Analytical and Purification Techniques

  • Chromatography : Silica gel chromatography is used to purify intermediates, especially after Boc protection and arylation steps.
  • Crystallization : Low-temperature crystallization from solvents like acetone or petroleum ether is employed to enhance purity and isolate solid products.
  • Spectroscopic Analysis : Quantitative NMR and GC after derivatization confirm purity and identity.
  • Melting Point : Used to verify crystalline product quality (e.g., 1-Boc-4-amino piperidine melts at ~51 °C).

Summary of Advantages of Reported Methods

Feature Method Using SOCl₂ Dehydration and Boc Protection Alternative POCl₃ Method
Number of steps Fewer (two main steps for 4-cyanopiperidine) Three steps, more complex
Yield Higher (up to ~79%) Lower (~54.7%)
Reaction conditions Mild (20 °C, atmospheric pressure) More demanding
Purity High (95–98%) Moderate
Scalability Suitable for industrial scale Less convenient

Q & A

Q. What are the optimal synthetic routes for 1-Boc-4-cyano-4-(2,4-dichlorophenyl)-piperidine, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including halogenation, nucleophilic substitution, and protection/deprotection strategies. For example, the 2,4-dichlorophenyl moiety can be introduced via Friedel-Crafts acylation or Suzuki coupling. The Boc (tert-butoxycarbonyl) group is added to protect the piperidine nitrogen, often using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or triethylamine) . Key steps include:
  • Azide Reduction : Sodium azide and NaCNBH₃ for intermediate reduction .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
  • Monitoring : Thin-layer chromatography (TLC) to track reaction progress .
    Yields are optimized by controlling reaction temperature (0–25°C), anhydrous solvents (THF, DCM), and stoichiometric ratios (1.2–1.5 equivalents of Boc anhydride).

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., integration of dichlorophenyl protons at δ 7.2–7.8 ppm) and Boc group presence (tert-butyl singlet at δ 1.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~409) .
  • HPLC : Purity assessment (>95%) using C18 columns and UV detection (λ = 254 nm) .

Q. How does the Boc group influence the stability and reactivity of this compound during storage and reactions?

  • Methodological Answer : The Boc group enhances stability by protecting the piperidine nitrogen from oxidation and unwanted nucleophilic reactions. However, it is acid-labile, requiring careful handling in acidic conditions (e.g., TFA for deprotection). Storage recommendations:
  • Temperature : –20°C in sealed, argon-flushed vials .
  • Solubility : Dissolve in DMSO or DCM for long-term storage (avoid aqueous buffers) .

Q. What solvent systems are preferred for reactions involving this compound?

  • Methodological Answer :
  • Polar Aprotic Solvents : DMF or DMSO for SN2 reactions (e.g., cyano group functionalization).
  • Non-Polar Solvents : DCM or THF for Boc deprotection with TFA .
  • Avoid Protic Solvents : Methanol or water may hydrolyze the cyano group or Boc protection.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Methodological Answer :
  • Core Modifications : Replace the 2,4-dichlorophenyl group with fluorophenyl or methoxyphenyl analogs to assess electronic effects on receptor binding .
  • Functional Group Swaps : Substitute the cyano group with carboxyl or amide moieties to evaluate hydrogen-bonding interactions .
  • 3D-QSAR Modeling : Use CoMFA (Comparative Molecular Field Analysis) to correlate steric/electrostatic properties with bioactivity .

Q. What in vitro and in vivo assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :
  • Binding Assays : Radioligand displacement (e.g., [³H]CP55940 for cannabinoid receptors) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., cytochrome P450 inhibition).
  • Cellular Models : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • In Vivo Testing : Rodent models for CNS activity (e.g., tail-flick test for analgesia).

Q. How can computational tools predict interactions between this compound and target proteins?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to CB1 receptors (docking score < –8 kcal/mol indicates high affinity) .
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes (RMSD < 2 Å over 100 ns) .
  • Pharmacophore Mapping : Identify critical interactions (e.g., piperidine nitrogen as hydrogen bond donor) .

Q. How should researchers address contradictions in reported bioactivity data for piperidine derivatives?

  • Methodological Answer :
  • Conformational Analysis : Compare energetically stable conformers (e.g., Tg vs. Ts conformers in CB1 antagonists) using AM1 molecular orbital methods .
  • Batch Variability : Assess purity via HPLC-MS and control for stereochemical impurities .
  • Assay Conditions : Standardize buffer pH (e.g., pH 7.4 for receptor binding) and cell passage numbers .

Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability : Conduct accelerated degradation studies (40°C/75% RH) with UPLC monitoring. Boc group degrades rapidly at pH < 3 .
  • Thermal Stability : TGA/DSC analysis shows decomposition onset at ~180°C. Store below –20°C .

Q. What alternative synthetic pathways exist for this compound, and how do they compare in efficiency?

  • Methodological Answer :
  • Grignard Reaction : Piperidine ring formation via organomagnesium intermediates (yield: 60–70%) .
  • Microwave-Assisted Synthesis : Reduces reaction time (2 hours vs. 24 hours) but requires specialized equipment .
  • Catalytic Methods : Pd/C for hydrogenation of nitriles to amines (selectivity >90%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-4-cyano-4-(2,4-dichlorophenyl)-piperidine
Reactant of Route 2
Reactant of Route 2
1-Boc-4-cyano-4-(2,4-dichlorophenyl)-piperidine

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